molecular formula C19H21N3O2 B6636378 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea

Numéro de catalogue B6636378
Poids moléculaire: 323.4 g/mol
Clé InChI: QLKIOSAXYLTSSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea, also known as SU5416, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in the late 1990s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of medicine.

Mécanisme D'action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea involves the inhibition of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are involved in the process of angiogenesis, and their inhibition by this compound results in the inhibition of new blood vessel formation, which in turn inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of angiogenesis. In addition to its anti-cancer effects, this compound has also been shown to have potential applications in the treatment of various other diseases, including diabetic retinopathy and macular degeneration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea in lab experiments is its specificity for VEGFR and PDGFR, which allows for targeted inhibition of angiogenesis. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Orientations Futures

There are several potential future directions for research involving 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea. One area of interest is the development of more potent and selective inhibitors of angiogenesis, which could have even greater therapeutic potential. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the potential applications of this compound in non-cancer diseases, such as diabetic retinopathy and macular degeneration, warrant further investigation.

Méthodes De Synthèse

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea involves several steps, including the reaction of 2-phenylethanol with phosgene to form 2-phenyl-2-chloroethyl carbamate, which is then reacted with 1H-indole-3-ethanol to form 1-[2-(1H-indol-3-yl)ethyl]carbamic acid phenylmethyl ester. This compound is then reacted with 2-phenoxyethylamine to form this compound.

Applications De Recherche Scientifique

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Propriétés

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(21-12-13-24-16-6-2-1-3-7-16)20-11-10-15-14-22-18-9-5-4-8-17(15)18/h1-9,14,22H,10-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKIOSAXYLTSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.